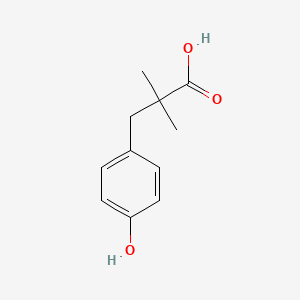

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Hydroxyphenyl)propionic acid is a potential antioxidant and is used as pharmaceutical intermediates . It is also known by other names such as 3-(p-Hydroxyphenyl)propionic acid, Phloretic acid, and has a CAS Number: 501-97-3 .

Synthesis Analysis

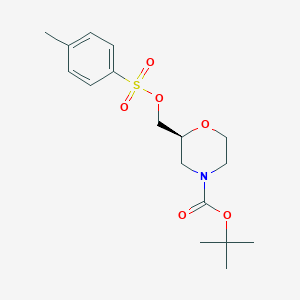

The synthesis of 3-(4-Hydroxyphenyl)propionic acid and its derivatives has been studied in various contexts . For instance, it has been used to derive hydrogel based on chitosan, gelatin or poly(ethylene glycol) . It has also been used to synthesize novel symmetric and asymmetric bolaamphiphiles .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid” are not available, related compounds such as 3-(4-Hydroxyphenyl)propionic acid have been studied in various chemical contexts .

Applications De Recherche Scientifique

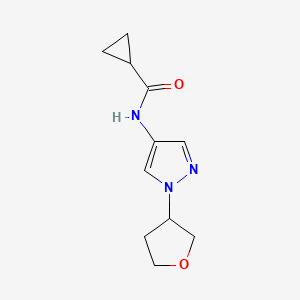

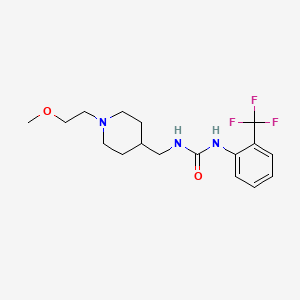

Antimicrobial Agents

The synthesis of 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid derivatives has yielded promising scaffolds for antimicrobial drug development. Researchers have investigated their activity against multidrug-resistant bacterial and fungal pathogens . Notably, hydrazones containing heterocyclic substituents demonstrated potent and broad-spectrum antimicrobial effects, including activity against Candida auris , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant Enterococcus faecalis , and Gram-negative pathogens.

Bio-Based Products

In the quest for sustainable alternatives, researchers have investigated bio-based products derived from levulinic acid. Diphenolic acid , a derivative of 3-(4-Hydroxyphenyl)propionic acid , represents an interesting candidate. It could potentially replace bisphenol A, a compound with toxicological concerns .

Coenzyme B12 Synthesis

Certain microorganisms, such as Pseudomonas denitrificans and Serratia blattae, produce 3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid . Although they yield less compared to Klebsiella pneumoniae, they contribute essential coenzyme B12 synthesis genes. These genes are valuable for model microbes like Escherichia coli and other hosts .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQPNKHRKGOPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-2,2-dimethylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2737696.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2737699.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)